(E)-3-(furan-2-yl)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)prop-2-en-1-one
Description
Properties
IUPAC Name |
(E)-3-(furan-2-yl)-1-[4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl]prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O2/c1-13-19-20-17-16(18-6-7-23(13)17)22-10-8-21(9-11-22)15(24)5-4-14-3-2-12-25-14/h2-7,12H,8-11H2,1H3/b5-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZRUXZMHZADCPU-SNAWJCMRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C=CN=C2N3CCN(CC3)C(=O)C=CC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN=C2N1C=CN=C2N3CCN(CC3)C(=O)/C=C/C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-3-(furan-2-yl)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)prop-2-en-1-one is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound and its derivatives.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include the formation of the triazolo[4,3-a]pyrazine core, followed by modifications to introduce piperazine and furan moieties. The synthetic routes often utilize techniques such as:
- Condensation reactions to form the triazole ring.
- Alkylation to introduce side chains.
- Cyclization processes to stabilize the structure.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of triazolo[4,3-a]pyrazine derivatives. For instance, a related compound demonstrated significant antibacterial effects against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MICs) comparable to standard antibiotics like ampicillin. The mechanism of action is hypothesized to involve interactions with bacterial DNA gyrase, leading to inhibition of bacterial growth .
Anticancer Properties
The compound's structural features suggest potential anticancer activity. A study evaluated various triazolo[4,3-a]pyrazine derivatives for their antiproliferative effects against several cancer cell lines including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). One derivative exhibited IC50 values of 0.98 µM against A549 cells, indicating strong antiproliferative activity. Mechanistic studies revealed that it induced apoptosis in cancer cells through modulation of intracellular signaling pathways .
Structure–Activity Relationship (SAR)
The biological activity of these compounds is highly dependent on their structural features. Key findings regarding SAR include:
- Substituents on the triazole ring significantly influence antibacterial potency; electron-donating groups tend to enhance activity.
- The presence of a piperazine moiety appears to improve solubility and bioavailability.
A summary table of some derivatives and their biological activities is presented below:
| Compound | Activity Type | MIC/IC50 Value | Target Organism/Cell Line |
|---|---|---|---|
| 2e | Antibacterial | 32 µg/mL (S. aureus), 16 µg/mL (E. coli) | Bacterial strains |
| 17l | Anticancer | 0.98 µM (A549) | Lung cancer cell line |
| 17l | Kinase Inhibition | c-Met IC50 = 26 nM | c-Met signaling pathway |
Case Studies
Several case studies have been documented regarding the efficacy of triazolo[4,3-a]pyrazine derivatives:
- Case Study on Antibacterial Activity : A recent investigation synthesized various derivatives and tested them against both Gram-positive and Gram-negative bacteria. The most promising compounds showed a clear correlation between structural modifications and increased antibacterial activity.
- Case Study on Anticancer Effects : Another study focused on the antiproliferative effects of these compounds in vitro. The results indicated that compounds targeting specific kinases could effectively inhibit tumor growth in various cancer models.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with structurally related analogs:
Key Differences and Implications
- Triazolo-pyrazine Core vs. Triazole/Triazolone: The target’s triazolo[4,3-a]pyrazine core is structurally distinct from triazoles (Ev3, Ev8) and pyrazolines (Ev2).
- Substituent Effects: The 3-methyl group on the triazolo-pyrazine may improve metabolic stability compared to bulkier groups (e.g., ferrocene in Ev3) . The furan-2-yl terminus offers electron-rich aromaticity, contrasting with thienyl (Ev2) or dichlorophenyl (Ev8). Furan’s lower lipophilicity may reduce membrane permeability but enhance solubility . This could allow covalent inhibition of target proteins .
- Piperazine Linker : Present in both the target and Ev8, piperazine enhances solubility and conformational flexibility, facilitating interactions with hydrophobic binding pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
